molecular formula C6H3Cl3N2OS B578204 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride CAS No. 1269119-14-3

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride

Cat. No.: B578204
CAS No.: 1269119-14-3
M. Wt: 257.513
InChI Key: MHZGWIOWCZZQNF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 g/mol .


Molecular Structure Analysis

The structure of 4,6-Dichloro-2-(methylthio)pyrimidine comprises molecules that vary only slightly in their N—C—S—C torsion angle. All the molecules are planar to within less than 3.1° .


Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .


Physical and Chemical Properties Analysis

4,6-Dichloro-2-(methylthio)pyrimidine is a solid with a melting point of 159-163°C . It has the SMILES string CSc1nc(Cl)c(C(O)=O)c(Cl)n1 .

Scientific Research Applications

  • Synthesis of Chloropyrimidines : Kalogirou and Koutentis (2020) developed a method to convert 4,6-dichloro-2-(methylthio)pyrimidine into 4,5,6-trichloropyrimidine-2-carbonitrile. This process involved nucleophilic displacement, oxidation, and chlorination steps, demonstrating the compound's utility in synthesizing chlorinated pyrimidines (Kalogirou & Koutentis, 2020).

  • Chemoselective Reactions : Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, related to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride, with amines. These reactions showed selective displacement of the chloride and sulfone groups, indicating the compound's potential for selective chemical synthesis (Baiazitov et al., 2013).

  • Antitumor Properties : Grigoryan et al. (2012) studied reactions of 2-methylthio-4-hydrazino-6-chloro-5-(p-alkoxybenzyl)pyrimidines, derived from 4,6-dichloro-2-(methylthio)pyrimidine, with various compounds. The products were examined for their influence on DNA methylation and in vitro antitumor properties (Grigoryan et al., 2012).

  • Synthesis of Pyrimidines and Isothiazolo Derivatives : Chang, Cho, and Kim (2003) utilized derivatives of 4,6-dichloro-2-(methylthio)pyrimidine for the synthesis of novel condensed pyrimidines and isothiazolo derivatives. This indicates its use in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Chang, Cho, & Kim, 2003).

  • Synthesis of Pyrido and Thieno Derivatives : Bakhite, Al‐Sehemi, and Yamada (2005) reported the synthesis of various pyrido and thieno derivatives starting from compounds related to this compound. This shows its potential in the synthesis of diverse heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Safety and Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZGWIOWCZZQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269119-14-3
Record name 1269119-14-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid (2.1 mmol) in CH2Cl2 (20 mL) are added oxalyl chloride (4.2 mmol) and one drop of DMF at 0° C. After stirred at room temperature for 3 h under N2 atmosphere, the reaction mixture is concentrated and dried in vacuo, to give 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride as a yellow crystal.
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid (41.83 mmol) are placed in 61 ml of thionyl chloride (836.54 mmol) with stirring. After 18 hours at 80° C., the thionyl chloride is evaporated off and the residue is taken up twice with 15 ml of toluene and concentrated to give 10.77 g of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two

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